

(Rac)-Lartesertib: A Technical Guide to its ATM Kinase Inhibition Pathway

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair. This disruption of the DDR machinery sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapies, and can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways.[5][6] This technical guide provides an in-depth overview of the (Rac)-Lartesertib ATM kinase inhibition pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

Lartesertib targets and binds to the ATP-binding pocket of the ATM kinase, preventing its autophosphorylation and subsequent activation in response to DNA double-strand breaks.[1] This inhibition blocks the phosphorylation of numerous downstream substrates, including Checkpoint Kinase 2 (CHK2), p53, and KAP1, thereby abrogating the G1/S and G2/M cell cycle checkpoints and hindering DNA repair processes.[4][7] The persistent DNA damage in cancer cells ultimately leads to apoptosis or mitotic catastrophe.



Quantitative Data

The following tables summarize the key quantitative data for (Rac)-Lartesertib (M4076).

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (ATM kinase)	< 1 nM	Biochemical Assay	[1][8]
IC50 (ATM kinase)	0.2 nM	Cell-free assay (near ATM Km for ATP)	[7][9][10]
IC50 (ATM kinase)	0.7 nM	Cell-free assay (1 mM ATP)	[7]
IC50 (pATM inhibition)	9 - 64 nM	Cellular Assay (various cancer cell lines)	[7]
IC50 (pCHK2 inhibition)	9 - 64 nM	Cellular Assay (various cancer cell lines)	[7]
IC50 (DNA-PK)	600 nM	Biochemical Assay	[10]
IC50 (PI3K)	9 μΜ	Cellular Assay (PC3 cells)	[7]

Table 2: Clinical Pharmacokinetics (Phase I, Monotherapy)



Parameter	Value	Dose Range	Reference
Maximum Tolerated Dose (MTD)	300 mg once daily	100-400 mg once daily	[5][11][12][13]
Median Time to Max. Plasma Conc. (Tmax)	1 - 2 hours	100-400 mg once daily	[5][11][12][13]
Mean Elimination Half-life (t1/2)	5 - 7 hours	100-400 mg once daily	[5][11][12][13]
Target Inhibition (γ- H2AX reduction)	80 - 100%	100-400 mg once daily	[5][11][12][13]

Experimental Protocols ATM Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of Lartesertib against ATM kinase.

- Materials:
 - Recombinant human ATM kinase
 - Biotinylated peptide substrate
 - ATP
 - Lartesertib (M4076)
 - TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)
 - Assay buffer
 - 384-well plates
- Procedure:



- Prepare serial dilutions of Lartesertib in DMSO.
- In a 384-well plate, add ATM kinase, biotinylated peptide substrate, and Lartesertib dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the TR-FRET detection reagents.
- Incubate to allow for antibody-antigen binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
- Calculate the ratio of the two emission signals and plot the results against the Lartesertib concentration to determine the IC50 value.

Western Blotting for ATM Pathway Inhibition

This protocol details the use of Western blotting to assess the effect of Lartesertib on the phosphorylation of ATM and its downstream targets in cultured cells.

- Materials:
 - Cancer cell line (e.g., A549)
 - Lartesertib (M4076)
 - DNA-damaging agent (e.g., ionizing radiation)
 - Lysis buffer
 - Protein quantification assay kit
 - SDS-PAGE gels



- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pCHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-β-actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in culture plates and allow them to adhere.
- Pre-treat cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).
- Induce DNA damage by exposing cells to ionizing radiation.
- o Incubate for a further period (e.g., 1-6 hours) to allow for ATM pathway activation.
- Lyse the cells and quantify the protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Cell Viability Assay (MTT Assay)



This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of Lartesertib on cancer cell viability, often in combination with a DNA-damaging agent.

Materials:

- Cancer cell line
- Lartesertib (M4076)
- DNA-damaging agent
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

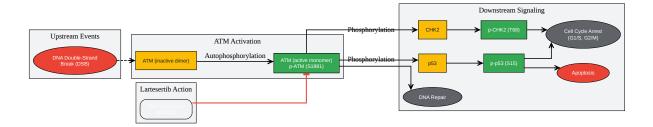
- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat cells with serial dilutions of Lartesertib, with or without a fixed concentration of a DNA-damaging agent.
- Incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

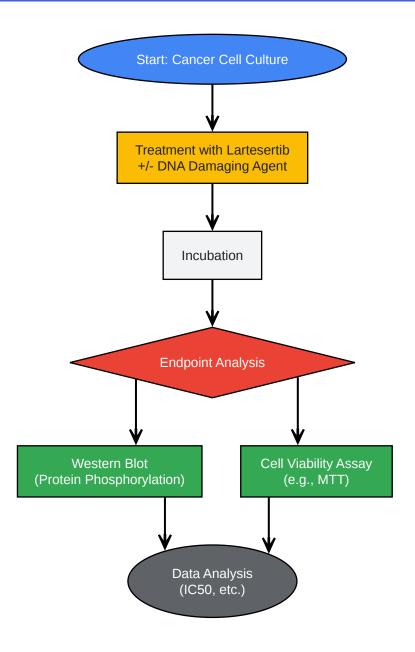
The following diagrams illustrate the ATM kinase inhibition pathway by **(Rac)-Lartesertib** and a typical experimental workflow.



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Caption: ATM Kinase Inhibition Pathway by (Rac)-Lartesertib.





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Caption: General Experimental Workflow for Lartesertib Evaluation.

Conclusion

(Rac)-Lartesertib (M4076) is a highly potent and selective inhibitor of ATM kinase with a well-defined mechanism of action. Its ability to disrupt the DNA damage response pathway makes it a promising therapeutic agent, particularly in combination with DNA-damaging therapies, for the treatment of various cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this



and other ATM inhibitors. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of Lartesertib in oncology.[5][13]

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